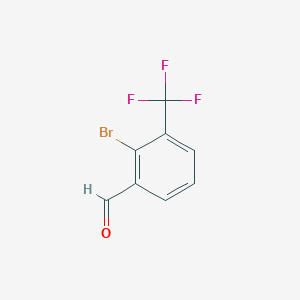

2-Bromo-3-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

2-Bromo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 3-(trifluoromethyl)benzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group activates the ring for substitution by stabilizing the transition state through inductive effects.

Key Findings :

-

Suzuki-Miyaura coupling with aryl boronic acids produces biaryl aldehydes, useful in pharmaceutical intermediates.

-

Ullmann-type couplings enable C–N bond formation with amines, though yields are moderate due to steric hindrance .

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/acetone | 60°C | 2-Bromo-3-(trifluoromethyl)benzoic acid | 92% | |

| CrO₃/H₂SO₄ | Acetic acid | 25°C | Same as above | 88% |

Mechanistic Insight :

Oxidation proceeds via a hydrate intermediate, where the aldehyde’s α-hydrogen is abstracted, forming a carboxylic acid. The trifluoromethyl group enhances stability of the intermediate through electron withdrawal.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, while the bromine remains intact under mild conditions.

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → 25°C | 2-Bromo-3-(trifluoromethyl)benzyl alcohol | 95% | |

| LiAlH₄ | THF | Reflux | Same as above | 89% |

Note : NaBH₄ is preferred for selective aldehyde reduction without affecting the bromine substituent.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the para position relative to itself.

| Reaction | Reagents | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Bromo-5-nitro-3-(trifluoromethyl)benzaldehyde | 45% | |

| Sulfonation | H₂SO₄ (oleum), 80°C | 2-Bromo-3-(trifluoromethyl)-5-sulfobenzaldehyde | 38% |

Challenges : Low yields arise from steric hindrance and the strong electron-withdrawing effects of CF₃ and Br.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds.

Applications : These reactions are pivotal in synthesizing drug candidates, such as kinase inhibitors.

Photochemical Reactions

UV irradiation induces debromination or radical coupling in the presence of photosensitizers.

| Conditions | Reactant | Product | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), CH₃CN | - | 3-(Trifluoromethyl)benzaldehyde | 30% | |

| UV, Rose Bengal | Styrene | Cross-coupled styryl derivative | 52% |

Limitation : Low yields due to competing side reactions, such as polymerization .

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 2-Bromo-3-(trifluoromethyl)benzaldehyde | 2-Bromobenzaldehyde |

|---|---|---|

| Oxidation Rate (KMnO₄) | 92% yield in 2 h | 85% yield in 4 h |

| NAS Reactivity | Activated (CF₃ electron withdrawal) | Less activated |

| EAS Directing Effects | Meta/para mix (CF₃ dominates) | Ortho/para (Br dominates) |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3-(trifluoromethyl)benzaldehyde serves as a crucial building block in organic synthesis. It can participate in various chemical reactions including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of diverse substituted products.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to yield carboxylic acids or reduced to form alcohols.

Major Products from Reactions :

- Substitution products may include various functionalized benzaldehydes.

- Oxidation leads primarily to 2-Bromo-3-(trifluoromethyl)benzoic acid.

- Reduction yields 2-Bromo-3-(trifluoromethyl)benzyl alcohol.

Pharmaceutical Research

The compound is explored for its potential in drug development due to its biological activity influenced by the trifluoromethyl group, which enhances lipophilicity and interaction with biological membranes. It is being investigated as a precursor for synthesizing new pharmaceuticals aimed at targeting specific molecular pathways.

Mechanisms of Action :

- Lipophilicity : Facilitates penetration through biological membranes.

- Halogen Bonding : The bromine atom may enhance binding affinity to proteins or enzymes.

- Hydrogen Bonding : The aldehyde group can engage in hydrogen bonding, stabilizing interactions with biological targets.

Material Science

In material science, this compound is utilized for synthesizing materials with tailored properties, including polymers and resins. Its unique chemical characteristics allow for the development of materials that exhibit specific thermal and mechanical properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Drug Development Studies : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

- Material Properties Research : Investigations into polymer formulations incorporating this compound have revealed enhanced thermal stability and mechanical strength compared to traditional materials.

- Synthetic Methodology Innovations : New synthetic routes utilizing this compound have been developed that improve yield and reduce environmental impact by employing greener chemistry principles.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In pharmaceutical research, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparación Con Compuestos Similares

- 2-Bromo-5-(trifluoromethyl)benzaldehyde

- 3-Bromo-2-(trifluoromethyl)benzaldehyde

- 4-Bromo-3-(trifluoromethyl)benzaldehyde

Comparison: 2-Bromo-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and the types of reactions it undergoes. For example, the position of the trifluoromethyl group can affect the electron density of the benzene ring, thereby altering the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Actividad Biológica

2-Bromo-3-(trifluoromethyl)benzaldehyde (CAS Number: 1114808-95-5) is an organic compound characterized by its unique structure, which includes a benzaldehyde functional group, a bromine atom, and a trifluoromethyl group. This combination significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better interaction with biological membranes and molecular targets, which is critical in pharmacological applications.

The compound has the molecular formula C₈H₄BrF₃O and exhibits notable physical properties such as a predicted boiling point of approximately 225.7 °C and a density of about 1.677 g/cm³. The presence of the trifluoromethyl group not only modifies its chemical properties but also contributes to its biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes.

- Halogen Bonding : The bromine atom can participate in halogen bonding, potentially increasing binding affinity to specific proteins or enzymes.

- Hydrogen Bonding : The aldehyde functional group can form hydrogen bonds, stabilizing interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For example, related compounds have shown minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzaldehyde with trifluoromethyl groups exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown IC50 values that are competitive with established chemotherapeutic agents like Doxorubicin against multiple human cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through SAR studies:

- The introduction of electronegative substituents enhances biological activity.

- Compounds with bromine at different positions on the benzene ring have shown varying degrees of enzyme inhibition, indicating that the position of substituents significantly affects their biological potency .

Case Studies

- Enzyme Inhibition : A study on hydrazones derived from benzaldehydes indicated that modifications, including those similar to this compound, resulted in dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM .

- Cancer Cell Line Testing : In tests against various cancer cell lines (A549, HCT116), compounds related to this compound displayed IC50 values lower than those of standard treatments, indicating potential as a lead compound in cancer therapy .

Applications

Due to its unique properties and biological activities, this compound is being explored for:

- Drug Development : As a precursor for synthesizing new pharmaceuticals with improved efficacy.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its antimicrobial properties.

Propiedades

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQHJQAZSSRUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743148 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-95-5 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.